molecular formula C15H18N2O4S2 B11990987 N-[3-(benzenesulfonamido)propyl]benzenesulfonamide

N-[3-(benzenesulfonamido)propyl]benzenesulfonamide

Cat. No.: B11990987
M. Wt: 354.4 g/mol
InChI Key: HJZJUWHSUIFLRM-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide is an organic compound with the molecular formula C15H18N2O4S2. This compound features two benzenesulfonamide groups connected by a propyl chain. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzenesulfonamido)propyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-aminopropylamine. The reaction proceeds under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Step 1: Benzenesulfonyl chloride reacts with 3-aminopropylamine.

    Step 2: The intermediate product undergoes further reaction to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzenesulfonamido)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[3-(benzenesulfonamido)propyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of N-[3-(benzenesulfonamido)propyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylbenzenesulfonamide
  • N-(4-Methoxyphenyl)benzenesulfonamide
  • N-(4-Aminophenyl)benzenesulfonamide

Uniqueness

N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide is unique due to its dual benzenesulfonamide groups connected by a propyl chain, which imparts specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H18N2O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(benzenesulfonamido)propyl]benzenesulfonamide

InChI

InChI=1S/C15H18N2O4S2/c18-22(19,14-8-3-1-4-9-14)16-12-7-13-17-23(20,21)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

HJZJUWHSUIFLRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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